![molecular formula C11H17NO3 B12432736 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid is an organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol It is a derivative of propanoic acid, featuring a cyclohexenyl group and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid typically involves the following steps:
Formation of Cyclohexenyl Acetic Acid: Cyclohexene is reacted with acetic acid under acidic conditions to form cyclohexenyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexenone derivatives.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexenyl group may interact with hydrophobic pockets, while the acetamido group can form hydrogen bonds with amino acid residues in proteins. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Cyclohex-1-en-1-yl)acetamido]butanoic acid: Similar structure but with a butanoic acid backbone.
2-[2-(Cyclohex-1-en-1-yl)acetamido]pentanoic acid: Similar structure but with a pentanoic acid backbone.
2-[2-(Cyclohex-1-en-1-yl)acetamido]hexanoic acid: Similar structure but with a hexanoic acid backbone.
Uniqueness
2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid is unique due to its specific combination of a cyclohexenyl group and an acetamido group attached to a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-[[2-(cyclohexen-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H17NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
RTBZWBWJMJTEIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)CC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)


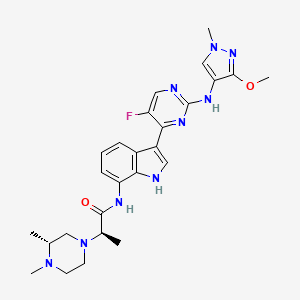
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
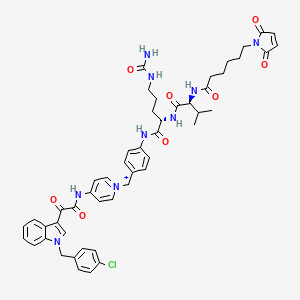

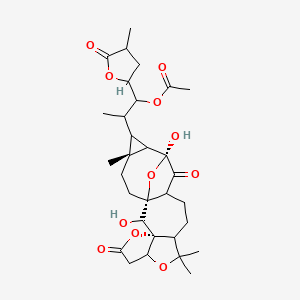

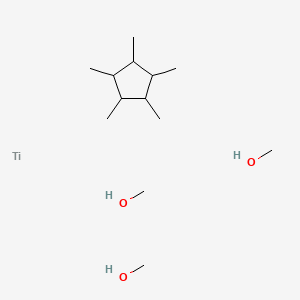
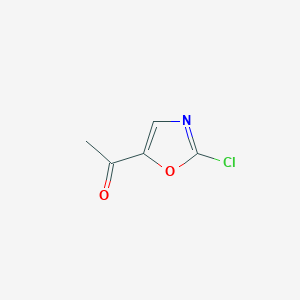
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)

![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
